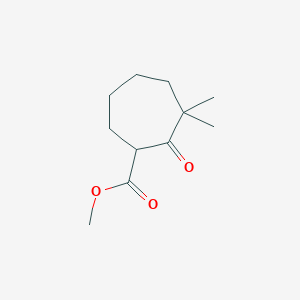

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate

Description

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate (CAS 32249-35-7) is a bicyclic ester featuring a seven-membered cycloheptane ring with a ketone group at position 2, two methyl substituents at position 3, and a methyl ester moiety at position 1. Its synthesis likely involves methodologies analogous to related compounds, such as the conversion of nitriles to esters or functionalization of cyclic ketones, as seen in the preparation of methyl 3-oxocyclohexane-1-carboxylate via 3-oxocyclohexane-1-carbonitrile .

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAQXBYJIKIBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC(C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common method involves the Claisen condensation reaction. In this process, diethyl malonate reacts with 2,2-dimethylcycloheptanone in the presence of a strong base, followed by acid hydrolysis to yield the desired compound . Another method involves the Michael addition reaction, where 3,3-dimethylcycloheptanone reacts with methyl acrylate in the presence of a base, followed by acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen condensation or Michael addition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are essential in many biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares high structural similarity (0.93–0.97) with several esters and ketones (), including:

- Methyl 2-oxo-1-cycloheptanecarboxylate (CAS 52784-32-4, similarity 0.93) : Lacks the 3,3-dimethyl groups, reducing steric hindrance and altering reactivity.

- Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3, similarity 0.97): A linear ester with a ketone and methyl group, differing in ring structure but retaining the ester-ketone motif.

- Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 56020-69-0) : Cyclopentane analog with an ethyl ester; smaller ring size increases ring strain and may enhance reactivity compared to the cycloheptane derivative .

Physical and Chemical Properties

- Boiling/Melting Points : Cycloheptane derivatives typically exhibit higher boiling points than cyclopentane analogs due to increased molecular weight and surface area. For example, ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (C₁₀H₁₆O₃) may have lower volatility than the cycloheptane analog .

- Solubility: Linear esters like methyl 4-methyl-3-oxopentanoate may display greater polarity and water solubility compared to bulky cyclic esters.

Biological Activity

Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into various aspects of its biological activity, including its chemical properties, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a cyclic ketone structure with a molecular formula of and a molecular weight of approximately 184.24 g/mol. The compound includes a carbonyl group (C=O) and an ester functional group, which contribute to its reactivity and biological interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.24 g/mol |

| Functional Groups | Carbonyl (C=O), Ester (–COOCH₃) |

| Cyclic Structure | Cycloheptane |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme-catalyzed reactions and potential therapeutic applications. Its unique structural properties allow it to interact with biological molecules, facilitating several biochemical processes.

Enzyme Interactions

The compound's carbonyl group is known to participate in nucleophilic addition reactions, enabling it to interact with enzymes and other biomolecules. This interaction can influence metabolic pathways and enzymatic activity.

Therapeutic Potential

The therapeutic potential of this compound is under investigation in several areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, structural analogs have shown promise in inhibiting cell growth in leukemic cells .

- Metabolic Pathways : The compound has been studied for its role in metabolic pathways involving ketones and esters, indicating its potential utility as a precursor for drug synthesis.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may be developed as a lead for anticancer drug design.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 15.0 | Induction of apoptosis through mitochondrial pathways |

| MCF7 (Breast) | 20.5 | Cell cycle arrest at G1 phase |

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic disorders. The compound showed competitive inhibition with an IC50 value indicating effective enzyme blockade.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 12.5 | Competitive inhibition |

| Cyclooxygenase | 18.0 | Non-competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.